cis-3-Benzoylcyclopentan-1-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

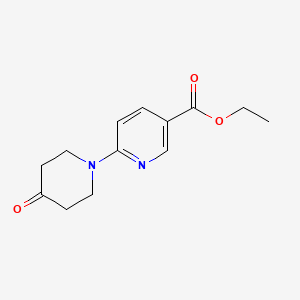

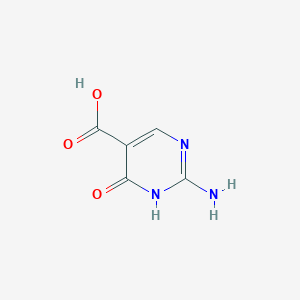

Cis-3-Benzoylcyclopentane-1-carboxylic acid is a compound that is closely related to various cyclopentane derivatives studied for their conformational preferences, reduction reactions, and stereochemistry. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on cyclopentane derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of related compounds, such as 2-benzoylcyclopentene-1-carboxylic acid, has been explored, revealing that the Clemmensen reduction does not proceed as previously described in literature, instead yielding a mixture of cis- and trans-2-benzylcyclopentane-1-carboxylic acids . This suggests that the synthesis of cis-3-Benzoylcyclopentane-1-carboxylic acid might also encounter unexpected outcomes, and careful consideration of the reduction conditions and possible isomerization is necessary.

Molecular Structure Analysis

The molecular structure and conformation of cyclopentane derivatives are influenced by factors such as intramolecular hydrogen bonding. For instance, cis-1,3-cyclopentanedicarboxylic acid and its salts have been shown to adopt multiple conformations, with the ionized species assuming single conformations . This indicates that cis-3-Benzoylcyclopentane-1-carboxylic acid may also exhibit conformational flexibility, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical behavior of cyclopentane derivatives under various conditions has been documented. For example, the photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid involves the interconversion of cis and trans isomers, suggesting that similar photochemical processes might be applicable to cis-3-Benzoylcyclopentane-1-carboxylic acid . Additionally, the diastereoselective conjugate addition for the synthesis of 4-aminotetrahydrofuran-3-carboxylic acids demonstrates the potential for asymmetric synthesis approaches in producing specific stereoisomers of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives can be deduced from their molecular structure and conformation. The intramolecular hydrogen bond strength in cyclopentane dicarboxylic acids has been quantified, providing insights into the stability of these compounds . Furthermore, the crystal structure of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate reveals the importance of hydrogen bonding in determining molecular packing arrangements . These findings suggest that the physical properties of cis-3-Benzoylcyclopentane-1-carboxylic acid, such as solubility and crystal formation, may also be significantly influenced by its ability to form hydrogen bonds and its conformational state.

Wissenschaftliche Forschungsanwendungen

Nanotechnologie

Im Bereich der Nanotechnologie kann cis-3-Benzoylcyclopentan-1-carbonsäure zur Modifizierung der Oberfläche von Nanopartikeln verwendet werden. Die Carbonsäuregruppe bindet an die Oberfläche und ermöglicht die Funktionalisierung von Nanopartikeln mit anderen organischen Molekülen oder Polymeren, wodurch ihre Löslichkeit, Stabilität und Reaktivität für verschiedene Anwendungen wie die Medikamentenverabreichung und diagnostische Werkzeuge verbessert werden .

Safety and Hazards

Eigenschaften

IUPAC Name |

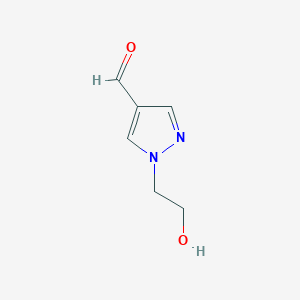

(1R,3S)-3-benzoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPBLRRKIQAMIP-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

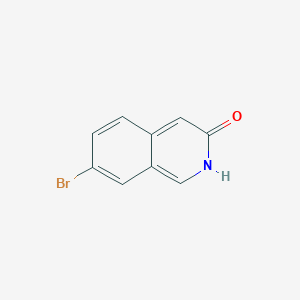

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

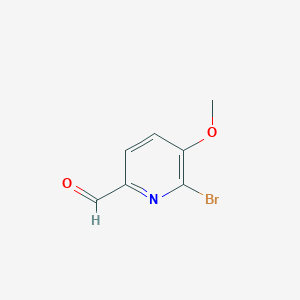

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)